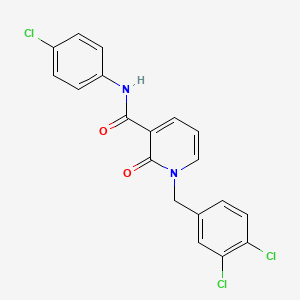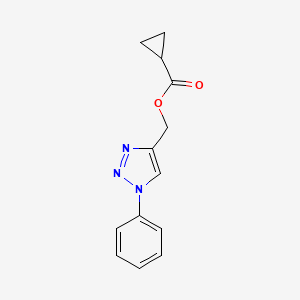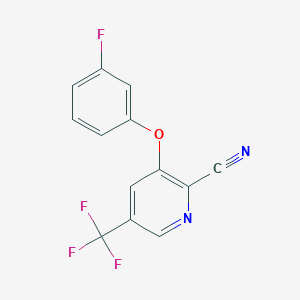
2-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
説明
Molecular Structure Analysis
The molecular structure of this compound is complex, contributing to its diverse applications in scientific research. The exact details of its molecular structure are not provided in the search results.科学的研究の応用
Synthesis and Antimicrobial Activity
A significant application of this compound is in the synthesis of various derivatives that exhibit antimicrobial properties. For instance, Ajani et al. (2010) developed a method using microwave irradiation to synthesize a series of 2-quinoxalinone-3-hydrazone derivatives, which demonstrated considerable antimicrobial activity. The structural confirmation of these derivatives was achieved through analytical and spectral data, highlighting the potential of such compounds in developing new antimicrobial agents Ajani, O., Obafemi, C. A., Nwinyi, O., & Akinpelu, D. A. (2010). Bioorganic & Medicinal Chemistry, 18(1), 214-221.
Antiinflammatory Agents
Another research avenue is the exploration of these compounds as prospective antiinflammatory agents. Khan et al. (2009) synthesized quinoxalinone derivatives by condensing 1,2-diaminobenzene with alpha-ketoglutaric acid, followed by treatment with hydrazine hydrate to yield hydrazones, which were then reacted with substituted aromatic aldehydes. These compounds were evaluated for their antimicrobial and antiinflammatory activities, showcasing their potential therapeutic applications Khan, S. A., Mullick, P., Pandit, S., & Kaushik, D. (2009). Acta Poloniae Pharmaceutica, 66(2), 169-172.
Chemical Synthesis and Molecular Structures
The chemical synthesis and understanding of the molecular structures of such compounds are crucial for their application in various fields. Mamedov et al. (2003) discussed the synthesis of 3-benzoyl-2-oxo-1,2-dihydroquinoxaline hydrazones and the subsequent formation of flavazoles through intramolecular cyclocondensation, shedding light on the complex chemical behavior and potential for creating novel compounds with specific properties Mamedov, V., Kalinin, A., Gubaidullin, A., Rizvanov, I., Chernova, A., Doroshkina, G. M., Litvinov, I., & Levin, Ya. A. (2003). Russian Journal of Organic Chemistry, 39, 131-140.
作用機序
The mechanism of action for this compound is not specified in the search results. Its use in scientific research suggests that it may have multiple mechanisms of action depending on the specific application.
Safety and Hazards
特性
IUPAC Name |
3-[2-[(2-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O/c16-11-6-2-1-5-10(11)9-17-20-14-15(21)19-13-8-4-3-7-12(13)18-14/h1-9H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRBQRLFVADMDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC2=NC3=CC=CC=C3NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[bis(ethylsulfanyl)methyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3127862.png)
![N-[bis(ethylsulfanyl)methyl]-N'-(4-methylphenyl)urea](/img/structure/B3127865.png)


![N'-[(4-nitrophenyl)methoxy]pyridine-3-carboximidamide](/img/structure/B3127882.png)

![2-Methyl-2-{4-[3-(trifluoromethyl)phenyl]piperazino}propanenitrile](/img/structure/B3127890.png)
![4-[2-(Dimethylsulfamoylamino)ethyl]morpholine](/img/structure/B3127894.png)

![[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate](/img/structure/B3127902.png)
![2-fluoro-6-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}pyridine](/img/structure/B3127905.png)


